3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one typically involves the reaction of 3-benzoyl-4-hydroxycoumarin with dibutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or dichloromethane, and may require the use of a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of optoelectronic devices such as sensors and diodes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-7-dimethylamino-4-hydroxycoumarin
- 3-Benzoyl-7-hydroxycoumarin
- 3-Benzoyl-7-methoxy-4-hydroxycoumarin
Uniqueness
3-Benzoyl-7-(dibutylamino)-2H-1-benzopyran-2-one stands out due to its dibutylamino group, which imparts unique photophysical properties and enhances its potential as a fluorescent probe. Additionally, its structural features make it a versatile precursor for the synthesis of various bioactive compounds .
Properties
CAS No. |
922722-09-6 |
---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-benzoyl-7-(dibutylamino)chromen-2-one |
InChI |
InChI=1S/C24H27NO3/c1-3-5-14-25(15-6-4-2)20-13-12-19-16-21(24(27)28-22(19)17-20)23(26)18-10-8-7-9-11-18/h7-13,16-17H,3-6,14-15H2,1-2H3 |
InChI Key |
GPNRKUMYSIYROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.